1-(3,4-Dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
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Overview
Description
1-(3,4-Dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[45]dec-3-ene-2-thione is a complex organic compound with a unique spirocyclic structure This compound is characterized by the presence of a diazaspirodecene core, which is a bicyclic system containing nitrogen atoms, and functional groups such as a dimethylbenzoyl and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione typically involves multi-step organic reactions. One common approach is:
Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a cyclic ketone under acidic or basic conditions.
Introduction of Functional Groups: The next step involves the introduction of the dimethylbenzoyl and fluorophenyl groups. This can be done through Friedel-Crafts acylation reactions using appropriate acyl chlorides and catalysts such as aluminum chloride.
Formation of the Thione Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the thione group to a thiol or other reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogens, nitrating agents, sulfonating agents, in the presence of catalysts like iron or aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced spirocyclic compounds.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-(3,4-Dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the fluorophenyl group can enhance its binding affinity and specificity.
Chemical Reactivity: The thione group can participate in nucleophilic or electrophilic reactions, making the compound a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethylbenzoyl)-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione: Lacks the fluorine atom, which may affect its reactivity and biological activity.
1-(3,4-Dimethylbenzoyl)-3-(4-chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione: Contains a chlorine atom instead of fluorine, which can influence its chemical and physical properties.
Uniqueness
1-(3,4-Dimethylbenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is unique due to the presence of the fluorophenyl group, which can enhance its chemical stability, reactivity, and potential biological activity compared to similar compounds. The spirocyclic structure also contributes to its distinct properties and applications.
Properties
IUPAC Name |
(3,4-dimethylphenyl)-[2-(4-fluorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2OS/c1-15-6-7-18(14-16(15)2)21(27)26-22(28)20(17-8-10-19(24)11-9-17)25-23(26)12-4-3-5-13-23/h6-11,14H,3-5,12-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNJRKMTPQKQHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2C(=S)C(=NC23CCCCC3)C4=CC=C(C=C4)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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